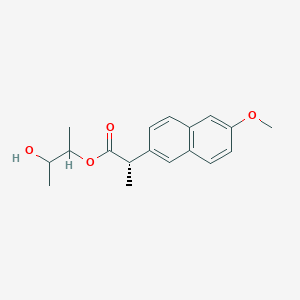
Naproxen 2,3-Butylene Glycol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naproxen 2,3-Butylene Glycol Ester is a pharmaceutical secondary standard used in various analytical applications. It is derived from naproxen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The esterification of naproxen with 2,3-butylene glycol enhances its solubility and stability, making it suitable for specific pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naproxen 2,3-Butylene Glycol Ester typically involves the esterification of naproxen with 2,3-butylene glycol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Naproxen 2,3-Butylene Glycol Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield naproxen and 2,3-butylene glycol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Naproxen and 2,3-butylene glycol.
Oxidation: Corresponding carboxylic acids and ketones.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Naproxen 2,3-Butylene Glycol Ester has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for naproxen formulations.
Quality Control: Employed in quality control laboratories to ensure the accuracy and precision of naproxen-related assays.
Biological Studies: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Industrial Applications: Utilized in the formulation of specific pharmaceutical products to enhance their solubility and stability
Mechanism of Action
The mechanism of action of Naproxen 2,3-Butylene Glycol Ester is primarily related to its parent compound, naproxen. Naproxen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The esterification with 2,3-butylene glycol does not significantly alter this mechanism but may enhance the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- Naproxen 1,3-Butylene Glycol Ester
- Naproxen 1,2 Propylene Glycol Esters
- Naproxen Isopropyl Ester
- Naproxen 1,2,3 Propanetriol Esters
Uniqueness
Naproxen 2,3-Butylene Glycol Ester is unique due to its specific esterification with 2,3-butylene glycol, which enhances its solubility and stability compared to other esters. This makes it particularly suitable for certain pharmaceutical formulations where these properties are desired .
Properties
Molecular Formula |
C18H22O4 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C18H22O4/c1-11(18(20)22-13(3)12(2)19)14-5-6-16-10-17(21-4)8-7-15(16)9-14/h5-13,19H,1-4H3/t11-,12?,13?/m0/s1 |
InChI Key |
RJXMUSGIRIYDLJ-HIFPTAJRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















